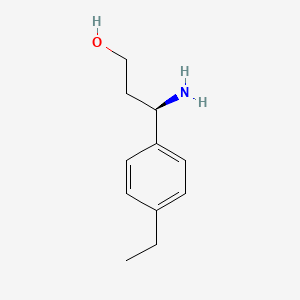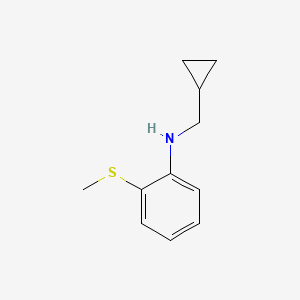
N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, with a methylsulfanyl group at the 2-position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline typically involves the reaction of 2-(methylsulfanyl)aniline with cyclopropylmethyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced aniline derivatives
Substitution: Nitrated, sulfonated, or halogenated aniline derivatives
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyclopropylmethyl)aniline: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
2-(methylsulfanyl)aniline:
N-(cyclopropylmethyl)-2-(methylthio)aniline: Similar structure but with a different sulfur-containing group, which can alter its chemical behavior.
Uniqueness
N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline is unique due to the presence of both the cyclopropylmethyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NS |
|---|---|
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-13-11-5-3-2-4-10(11)12-8-9-6-7-9/h2-5,9,12H,6-8H2,1H3 |
InChI-Schlüssel |
GGZMMOFCJNKEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


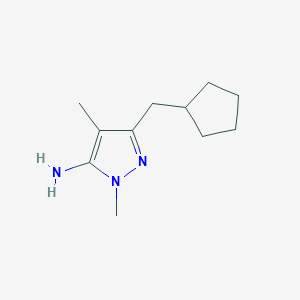
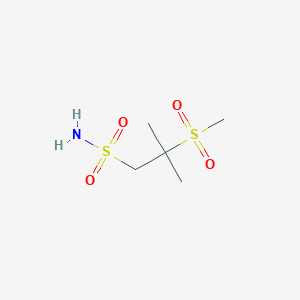


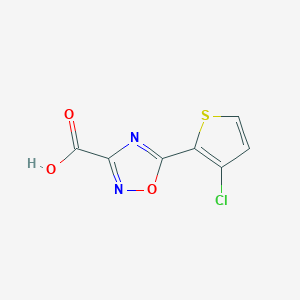
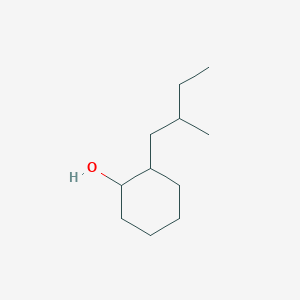
![1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13306730.png)

amine](/img/structure/B13306740.png)
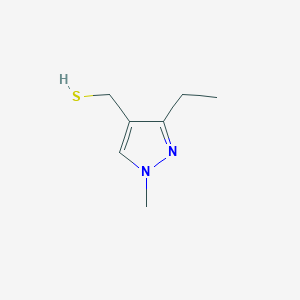

![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)
